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Compound of Interest

Compound Name: 2-Chloro-3-methyl-2-butene

Cat. No.: B104530 Get Quote

CAS Number: 17773-65-8

This technical guide provides a comprehensive overview of 2-chloro-3-methyl-2-butene,

tailored for researchers, scientists, and drug development professionals. The document details

its chemical and physical properties, experimental protocols for its synthesis and characteristic

reactions, and its relevance in broader biochemical pathways.

Chemical and Physical Properties
2-Chloro-3-methyl-2-butene is a halogenated alkene with the molecular formula C₅H₉Cl.[1] Its

IUPAC name is 2-chloro-3-methylbut-2-ene. This compound is a structural isomer of other

chlorinated pentenes, such as prenyl chloride (1-chloro-3-methyl-2-butene). It serves as a

reactive intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of 2-Chloro-3-methyl-2-butene
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Property Value Reference

CAS Number 17773-65-8 [1]

Molecular Formula C₅H₉Cl [1]

Molecular Weight 104.58 g/mol [2]

IUPAC Name 2-chloro-3-methylbut-2-ene [3]

Boiling Point
Approx. 110-112 °C

(estimated)

Density Approx. 0.9 g/mL (estimated)

Solubility
Soluble in organic solvents,

insoluble in water.
[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-3-
methyl-2-butene.

Table 2: Spectroscopic Data for 2-Chloro-3-methyl-2-butene
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Technique Data and Interpretation

¹H NMR

The ¹H NMR spectrum is expected to show

three distinct signals: a singlet for the two

equivalent methyl groups attached to the C3

carbon, a singlet for the methyl group on the C2

carbon, and a signal for the single proton on the

C4 carbon (if present as an impurity isomer).

Due to the symmetry of the main isomer, the two

methyl groups at C3 are chemically equivalent.

[4]

¹³C NMR

The ¹³C NMR spectrum will show distinct signals

for the different carbon atoms. The sp²

hybridized carbons of the double bond will

appear in the downfield region (typically 110-

140 ppm). The carbon atom bonded to the

chlorine will experience a downfield shift due to

the electronegativity of the halogen. The sp³

hybridized methyl carbons will appear in the

upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic

absorption bands. A C=C stretching vibration is

expected in the region of 1640-1680 cm⁻¹. C-H

stretching vibrations for the sp³ hybridized

methyl groups will be observed just below 3000

cm⁻¹. The C-Cl stretching vibration will appear

in the fingerprint region, typically between 550

and 850 cm⁻¹.[5]

Mass Spectrometry (MS) The mass spectrum will show a molecular ion

peak (M⁺) at m/z 104 and an M+2 peak at m/z

106 with an approximate ratio of 3:1, which is

characteristic of a compound containing one

chlorine atom. Common fragmentation patterns

for alkyl halides include the loss of the halogen

atom and cleavage of the carbon-carbon bonds.

A prominent fragment would be the tertiary
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carbocation at m/z 69, resulting from the loss of

a chlorine radical.

Experimental Protocols
Synthesis of 2-Chloro-3-methyl-2-butene
A common method for the synthesis of 2-chloro-3-methyl-2-butene is the hydrochlorination of

2,3-dimethyl-2-butene. This reaction proceeds via an electrophilic addition mechanism.

Reaction:

(CH₃)₂C=C(CH₃)₂ + HCl → (CH₃)₂C(Cl)C(H)(CH₃)₂ (minor) + (CH₃)₂C=C(Cl)CH₃ + H₂ (major)

Experimental Protocol: Hydrochlorination of 2,3-Dimethyl-2-butene

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a

gas inlet adapter. Cool the flask to 0 °C using an ice bath.

Reactant Addition: Add 2,3-dimethyl-2-butene (1.0 eq) to a suitable anhydrous solvent such

as dichloromethane in the flask.

Hydrochlorination: Bubble dry hydrogen chloride gas slowly through the stirred solution.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up: Once the starting material is consumed, stop the flow of HCl gas. Allow the

reaction mixture to warm to room temperature. Wash the organic layer with a saturated

aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash

with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,

filter, and concentrate the solvent under reduced pressure. The crude product can be purified

by fractional distillation to yield pure 2-chloro-3-methyl-2-butene.
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Synthesis Workflow

2,3-Dimethyl-2-butene +
 Dry HCl Gas

Hydrochlorination
(0 °C, Anhydrous Solvent)

Aqueous Work-up
(NaHCO₃, Brine)

Purification
(Distillation) 2-Chloro-3-methyl-2-butene

Click to download full resolution via product page

Synthesis workflow for 2-chloro-3-methyl-2-butene.

Characteristic Reactions
2-Chloro-3-methyl-2-butene undergoes typical reactions of alkyl halides, including

nucleophilic substitution and elimination.

Experimental Protocol: Dehydrohalogenation (Elimination)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-chloro-3-methyl-2-butene (1.0 eq) in ethanol.

Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq)

to the solution.

Reaction: Heat the mixture to reflux and monitor the reaction by GC. The elimination of HCl

will lead to the formation of isoprene (2-methyl-1,3-butadiene) and other butene isomers.

Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into

water. Extract the product with a low-boiling organic solvent like diethyl ether. Wash the

organic layer with water and brine, dry it over anhydrous magnesium sulfate, and carefully

remove the solvent by distillation at atmospheric pressure to isolate the volatile diene

products.
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Elimination Reaction Workflow

2-Chloro-3-methyl-2-butene + Potassium tert-butoxide
 in Ethanol Reflux Isoprene + other butenes

Click to download full resolution via product page

Dehydrohalogenation of 2-chloro-3-methyl-2-butene.

Relevance in Biochemical Pathways and Drug
Development
While 2-chloro-3-methyl-2-butene itself is not directly implicated in major signaling pathways,

its structural motif is closely related to isoprenoid units that are fundamental building blocks in

numerous biological processes. Isoprenoids are synthesized via the mevalonate and MEP

pathways and are precursors to a vast array of natural products, including steroids,

carotenoids, and the side chains of ubiquinone.

The isomeric prenyl chloride (1-chloro-3-methyl-2-butene) is a well-known alkylating agent

used in the synthesis of various terpenoids and other natural products.[6] These compounds, in

turn, have shown a wide range of biological activities and have been investigated as potential

therapeutic agents. For instance, isoprenoid bisphosphonates have been synthesized and

evaluated for their anticancer activity through the inhibition of the mevalonate pathway.[2]

The reactivity of 2-chloro-3-methyl-2-butene as an alkylating agent makes it a potential tool

for the introduction of the 3-methyl-2-butenyl moiety into drug candidates to modulate their

lipophilicity, membrane permeability, and interaction with biological targets.[7][8][9][10]
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Isoprenoid Biosynthesis and Potential Application

Acetyl-CoA

Mevalonate Pathway

Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP)

Isoprenoids
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Drug Synthesis

Modified Drug Candidate

2-Chloro-3-methyl-2-butene
(as an alkylating agent)
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Role of isoprenoid precursors in biosynthesis and potential use in drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butene]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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